ML-179

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

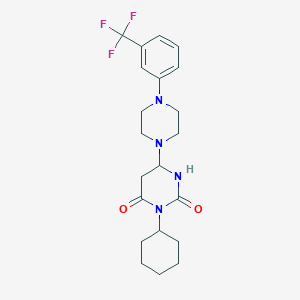

3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the liver receptor homolog-1 (LRH1) and its role in various biochemical pathways

Biology: Employed in research to understand the biological functions of LRH1 and its impact on cellular processes

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to LRH1 dysregulation

Industry: Utilized in the development of new drugs and therapeutic agents targeting LRH1

Mecanismo De Acción

- ML-179 (also known as SR-1309) is an inverse agonist that primarily targets LRH-1 (Liver receptor homologue-1) .

- This compound has a molecular weight of 422.44 g/mol and the chemical formula C21H25F3N4O2 .

- Solubility: this compound is soluble in DMSO (12.5 mg/mL) .

- Storage: It can be stored at -20°C (2 years) or -80°C (6 months) .

Target of Action

Pharmacokinetics

Result of Action

Análisis Bioquímico

Biochemical Properties

ML-179 plays a significant role in biochemical reactions. It interacts with the liver receptor homolog-1 (LRH-1), a nuclear receptor that regulates gene expression . The nature of these interactions involves this compound acting as an inverse agonist, leading to repression of LRH-1 activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the expression of haptoglobin and serum amyloid proteins A1 and A4 . It also induces the death of estrogen-receptor negative MDA-MB-231 breast cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with LRH-1, leading to enzyme inhibition and changes in gene expression . This results in the repression of LRH-1 activity and alterations in the expression of specific proteins .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with LRH-1 . Detailed information on the specific enzymes or cof

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers .

Industrial Production Methods

Industrial production of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione follows stringent protocols to ensure high purity and yield. The compound is synthesized in controlled environments to maintain its stability and efficacy. The production process involves the use of advanced chemical synthesis techniques and purification methods .

Análisis De Reacciones Químicas

Types of Reactions

3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in the reactions involving 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione include:

SR-1309: Another inverse agonist of LRH1 with similar potency and selectivity.

T0901317: A synthetic ligand for liver X receptors (LXRs) that also exhibits activity against LRH1.

Uniqueness of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione

3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione stands out due to its high selectivity and potency as an inverse agonist of LRH1. Its unique chemical structure allows for specific interactions with LRH1, making it a valuable tool in research and potential therapeutic applications .

Propiedades

IUPAC Name |

3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13,16,18H,1-3,6-7,9-12,14H2,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWKLBPBUXCXRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Magnetic Resonance Imaging (MRI) in prostate cancer staging?

A1: MRI plays a crucial role in the local staging of prostate cancer before treatment []. It helps to determine the extent of the tumor within the prostate gland and whether it has spread to nearby tissues [].

Q2: Are there specific MRI techniques that are particularly useful for prostate cancer staging?

A2: Yes, studies have shown that using Diffusion-Weighted Imaging (DWI) in addition to standard MRI can improve the accuracy of prostate cancer staging [].

Q3: What is the significance of N-terminal-pro B-type natriuretic peptide (NT-proBNP) in pulmonary embolism?

A1: Elevated levels of NT-proBNP in patients diagnosed with pulmonary embolism have been associated with a higher risk of in-hospital complications [].

Q4: Is troponin I a reliable marker for predicting complications in pulmonary embolism?

A2: Research suggests that unlike NT-proBNP, troponin I levels are not significantly different between patients with complicated and uncomplicated pulmonary embolism []. Therefore, it might not be as accurate a predictor of complications in this context.

Q5: Can soluble (pro)renin receptor (s(P)RR) be used to predict gestational diabetes mellitus (GDM)?

A3: Studies have shown a potential link between elevated s(P)RR concentrations during the first trimester of pregnancy and an increased risk of developing GDM later in pregnancy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)

![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)

![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)